molecular formula C12H11BrN2O3 B8188105 1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester

1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester

Cat. No.: B8188105
M. Wt: 311.13 g/mol
InChI Key: YNJQEGOWKCHCIB-UHFFFAOYSA-N
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Description

1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester is a substituted indazole derivative featuring three key functional groups:

  • 1-Acetyl group: Positioned at the indazole’s nitrogen (N1), this electron-withdrawing group enhances stability and may influence intermolecular interactions like hydrogen bonding.
  • 3-Carboxylic acid ethyl ester: The ethyl ester at position 3 modulates solubility and metabolic stability compared to free carboxylic acids.

Properties

IUPAC Name

ethyl 1-acetyl-6-bromoindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-3-18-12(17)11-9-5-4-8(13)6-10(9)15(14-11)7(2)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJQEGOWKCHCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=CC(=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been notably utilized in the development of:

  • Anti-inflammatory agents: Research indicates that derivatives of indazole compounds exhibit anti-inflammatory properties, making them valuable in treating inflammatory diseases .
  • Anti-cancer agents: The structural characteristics of 1-acetyl-6-bromo-1H-indazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including kinase inhibition and receptor modulation .

Case Study: Synthesis of Anti-Cancer Compounds

A study demonstrated the synthesis of novel indazole derivatives using 1-acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester as a starting material. These derivatives were tested for their cytotoxic effects on different cancer cell lines, showing significant promise as potential anti-cancer drugs .

Biochemical Research

In biochemical studies, this compound is employed to explore the mechanisms of action of various enzymes and receptors. Its role includes:

  • Investigating enzyme kinetics: The compound aids in understanding how certain enzymes interact with substrates, which is crucial for drug design .
  • Receptor studies: It has been used to study nicotinic acetylcholine receptors, contributing to the understanding of neuropharmacology .

Agricultural Chemistry

The compound is being investigated for its potential applications in agricultural chemistry, specifically as:

  • Pesticides and herbicides: Research is ongoing to evaluate the efficacy of indazole derivatives in controlling agricultural pests and weeds while minimizing environmental impact .

Data Table: Potential Agricultural Applications

Application TypeDescriptionCurrent Research Status
PesticideIndazole derivatives tested against common pestsOngoing efficacy trials
HerbicideEvaluating selectivity and effectiveness on target weedsPreliminary results promising

Material Science

In material science, this compound is explored for its utility in creating novel materials:

  • Polymers and coatings: The compound contributes to enhancing the durability and resistance properties of materials used in various applications, including electronics and construction .

Analytical Chemistry

The compound finds applications in analytical chemistry, particularly in techniques such as chromatography and spectroscopy. It is utilized for:

  • Compound identification: Its unique spectral characteristics allow for accurate identification and quantification of other compounds within complex mixtures .

Mechanism of Action

The mechanism of action of 1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects . The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related indazole and benzimidazole derivatives (Table 1), focusing on substituents, ester groups, and molecular properties.

Key Observations:

Substituent Effects: Bromo vs. Methyl (4498-69-5): Replacing 6-bromo with 6-methyl (C11H12N2O2) reduces molecular weight by ~65 Da and increases lipophilicity (logP). Bromine’s electronegativity and size enhance halogen bonding, whereas methyl may improve membrane permeability . The tert-butyl ester further enhances steric hindrance compared to ethyl esters .

Ester Group Variations :

  • Ethyl vs. Methyl Esters (885523-66-0) : The ethyl ester in the target compound offers slower hydrolysis than methyl esters (C10H8BrIN2O2), balancing bioavailability and metabolic stability. Methyl esters are more polar but less stable in vivo .

The allyl group in this analog enables further functionalization via olefin reactions .

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Substituents Ester Type Molecular Weight (Da) Key Properties
1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester (Target) Not explicitly provided* 1-Acetyl, 6-Bromo Ethyl ~325–330 (estimated) Enhanced halogen bonding, moderate lipophilicity
1H-Indazole-3-carboxylic acid, 6-methyl-, ethyl ester (4498-69-5) C11H12N2O2 6-Methyl Ethyl 220.23 Higher lipophilicity, reduced steric hindrance
4-Bromo-3-iodo-6-indazolecarboxylic acid methyl ester (885523-66-0) C10H8BrIN2O2 4-Bromo, 3-Iodo Methyl 385.99 High polarity, rapid hydrolysis
1H-Indazole-1-carboxylic acid, 5-bromo-3-chloro-6-nitro-, tert-butyl ester (929617-40-3) C13H14BrClN3O4 5-Bromo, 3-Chloro, 6-Nitro tert-Butyl 406.62 Electron-deficient core, high steric hindrance
Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (339013-61-5) C13H13BrN2O3 6-Bromo, 2-Oxo, 3-Allyl Ethyl 325.16 Benzimidazole core, allyl functionalization

*Molecular formula estimated based on analogs: Likely C12H12BrN2O3 (calculated via substituent addition to indazole core).

Research Implications

  • Biological Activity : Bromine in the target compound may improve binding to hydrophobic enzyme pockets, while the acetyl group could stabilize interactions with polar residues. Ethyl esters generally offer a balance between solubility and metabolic resistance .
  • Synthetic Utility : The acetyl group at N1 may protect the indazole nitrogen during reactions, enabling selective modifications at other positions.

Biological Activity

1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields such as pharmaceuticals and agricultural chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}BrN3_{3}O3_{3}
  • Molecular Weight : 311.13 g/mol
  • Chemical Structure : The compound features an acetyl group at the 1-position, a bromine atom at the 6-position, and an ethyl ester at the 3-position of the indazole ring.

Indazole derivatives, including this compound, exhibit their biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : These compounds can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of pro-inflammatory mediators.
  • Modulation of Cellular Pathways : They may affect signaling pathways related to apoptosis and cell proliferation, making them potential candidates for anticancer therapies.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Exhibits significant inhibition of COX enzymes, leading to reduced inflammation.
Antimicrobial Demonstrates activity against various bacterial strains, enhancing antibiotic efficacy.
Anticancer Shows potential in inhibiting tumor growth in vitro and in vivo models.
Antiviral May inhibit viral replication through interference with viral enzymes.
Hypoglycemic Exhibits potential in lowering blood glucose levels, useful in diabetes management.

Case Studies and Research Findings

Several studies have investigated the biological activity of indazole derivatives, including this compound:

  • Anti-inflammatory Activity :
    • A study reported that derivatives similar to this compound exhibited up to 93.80% inhibition of inflammation at a concentration of 1 mM compared to standard drugs like diclofenac sodium .
    • The compound's ability to inhibit COX enzymes was confirmed through enzyme assays, with IC50_{50} values indicating strong anti-inflammatory potential.
  • Antimicrobial Activity :
    • Research indicated that indazole derivatives could enhance the effectiveness of existing antibiotics against resistant bacterial strains . The mechanism involves the suppression of bacterial cystathionine γ-synthase, which increases antibiotic sensitivity.
  • Anticancer Potential :
    • In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 and MDA-MB 231) with significant antiproliferative effects . The mechanism was linked to apoptosis induction and cell cycle arrest.

Applications

The compound is being explored for various applications:

  • Pharmaceutical Development : As a key intermediate for synthesizing anti-inflammatory and anticancer agents.
  • Agricultural Chemistry : Investigated for its potential as a pesticide or herbicide due to its biological activity against plant pathogens.
  • Material Science : Used in formulating novel materials such as polymers with enhanced properties.

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